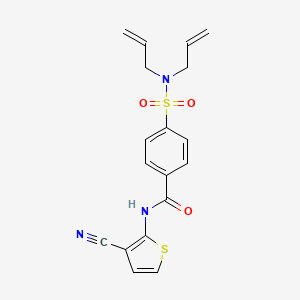
N-(3-cyanothiophen-2-yl)-4-(N,N-diallylsulfamoyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-cyanothiophen-2-yl)-4-(N,N-diallylsulfamoyl)benzamide, also known as compound 25, is a synthetic small molecule that has been studied for its potential therapeutic applications in various diseases. This compound has shown promising results in preclinical studies, and its mechanism of action and biochemical and physiological effects are currently being investigated.
Applications De Recherche Scientifique
Colorimetric Sensing of Fluoride Anions : A study on N-(cyano(naphthalen-1-yl)methyl)benzamides, which are structurally related to the compound , demonstrated their utility in colorimetric sensing of fluoride anions. One of the derivatives exhibited a significant color transition in response to fluoride anion, showcasing its potential in naked-eye detection of fluoride in solutions (Younes et al., 2020).
Endothelin Receptor Antagonists : Compounds similar to N-(3-cyanothiophen-2-yl)-4-(N,N-diallylsulfamoyl)benzamide have been investigated for their role as endothelin receptor-A antagonists. Structural modifications of the aryl group in these compounds have shown to enhance their activity, suggesting their potential in therapeutic applications (Wu et al., 1997).
Antitumor Activity : Benzamides and benzenesulfonamide derivatives, which share a structural resemblance to the compound , have demonstrated promising in vitro antitumor activity against various cancer cell lines. This research highlights the potential of these compounds in cancer treatment (Fahim & Shalaby, 2019).
X-Ray Structural Analysis : Studies on benzoselenophene derivatives, related to N-(3-cyanothiophen-2-yl)-4-(N,N-diallylsulfamoyl)benzamide, have involved X-ray structural analysis to confirm molecular structures. Such research is crucial in understanding the molecular configurations and properties of these compounds (Arsenyan et al., 2013).
Synthesis and Catalytic Activity : Research on benzamides has also focused on their synthesis and catalytic activities. For instance, yttrium alkyl complexes with benzamidinate ligands have been studied for their role in polymerizing ethene to polyethene, showing the catalytic potential of benzamide derivatives (Bambirra et al., 2003).
Gelation Behavior : The gelation behavior of N-(thiazol-2-yl) benzamide derivatives, which are structurally similar, has been studied to understand the role of non-covalent interactions in their gelation/non-gelation behavior. This research is significant in material science and nanotechnology applications (Yadav & Ballabh, 2020).
Polyimide Synthesis : Benzamides are also integral in the synthesis of polyimides, as shown in a study on 2,5-bis(4-aminophenyl)-3,4-diphenylthiophene. The resulting polyimides were highly thermally stable and had potential applications in creating durable materials (Imai et al., 1984).
Propriétés
IUPAC Name |
4-[bis(prop-2-enyl)sulfamoyl]-N-(3-cyanothiophen-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S2/c1-3-10-21(11-4-2)26(23,24)16-7-5-14(6-8-16)17(22)20-18-15(13-19)9-12-25-18/h3-9,12H,1-2,10-11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSLJALGNYRQLHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

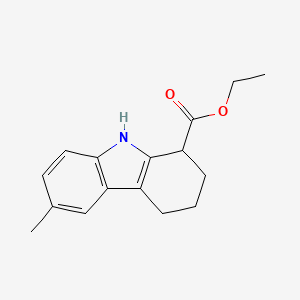
![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone](/img/structure/B2839158.png)
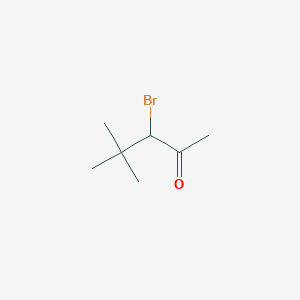
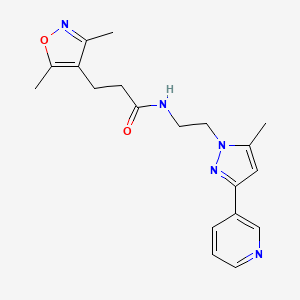
![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-(4-chlorophenyl)acetamido)benzofuran-2-carboxamide](/img/structure/B2839162.png)
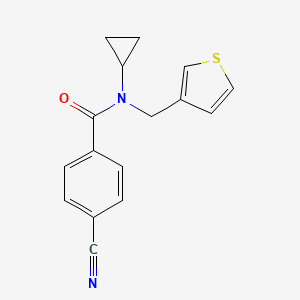
![N-benzyl-2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2839166.png)

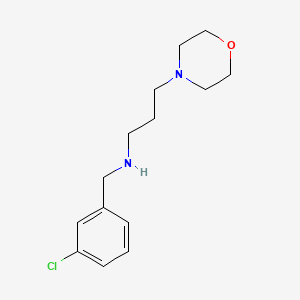
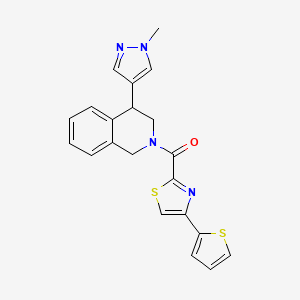
![(1,1-dioxido-4-phenyl-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2839171.png)
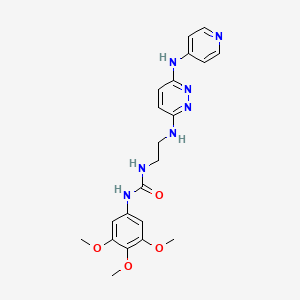
![1-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2839175.png)
